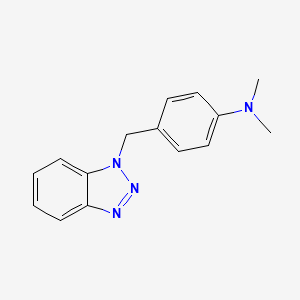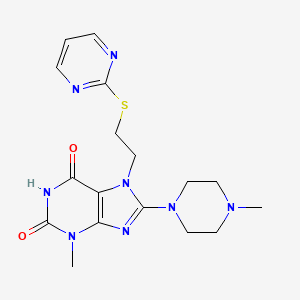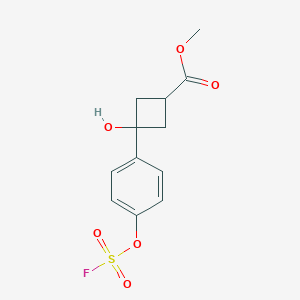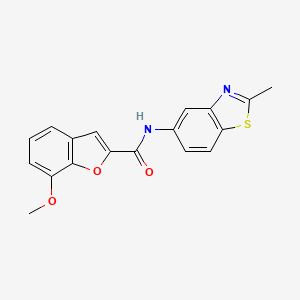
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline is a compound that features a benzotriazole moiety linked to a dimethylaniline group. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline typically involves the reaction of benzotriazole with N,N-dimethylaniline under specific conditions. One common method involves the use of a base to deprotonate the benzotriazole, followed by nucleophilic substitution with N,N-dimethylaniline . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反应分析
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of benzotriazole derivatives .
科学研究应用
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
作用机制
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . These interactions can modulate the activity of specific pathways, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,6-di-tert-butylphenol: Known for its use as a UV stabilizer.
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: A well-known CK2 inhibitor.
4-(1H-1,2,3-Benzotriazol-1-ylcarbonyl)phenyl methyl ether: Used in various synthetic applications.
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline is unique due to its specific combination of a benzotriazole moiety with a dimethylaniline group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPPBJCNDZPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2929340.png)

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)
![N-benzyl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2929347.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)
![tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)




![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/new.no-structure.jpg)
